Aristolone

概要

説明

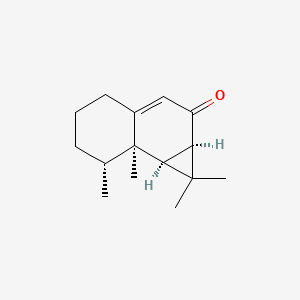

Aristolone is a naturally occurring sesquiterpenoid, primarily isolated from the roots of the plant Aristolochia debilis. It belongs to the aristolane-type sesquiterpenoids, which are characterized by a gem-dimethylcyclopropane moiety. This compound has been studied for its various biological activities and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of aristolone has been achieved through various methods. One notable method involves the cupric sulfate-catalyzed intramolecular cyclization of diazoketones. This method produces a mixture of products, with this compound being the major component . Another method involves the enantioselective total synthesis using a copper(I)-catalyzed asymmetric conjugate addition followed by a gold(I)-catalyzed oxidative cyclization .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most studies focus on laboratory-scale synthesis for research purposes.

化学反応の分析

Types of Reactions: Aristolone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, such as 1α,2β-dihydroxythis compound.

Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives, such as 1α,2β-dihydroxythis compound and 9-epidebilon .

科学的研究の応用

-

Pharmacology

- Antihypertensive Effects : Aristolone has been shown to exhibit vasorelaxation properties, making it a candidate for managing hypertension. Studies involving spontaneously hypertensive rats demonstrated that this compound significantly reduced systolic and diastolic blood pressure through endothelial-dependent relaxation mechanisms .

- Mechanism of Action : The compound's ability to induce vasodilation is linked to its interaction with PDK1 and subsequent activation of the Akt-eNOS pathway, resulting in increased nitric oxide (NO) production .

-

Biochemistry

- Biotransformation Studies : Research has indicated that this compound undergoes biotransformation by various microorganisms, affecting its stability and biological activity over time. For instance, Aspergillus niger can oxidize this compound, leading to different metabolites that may possess distinct biological properties.

- Cellular Effects : In vitro studies have demonstrated that this compound can modulate cellular functions, such as apoptosis in cancer cell lines like HeLa cells, suggesting potential applications in oncology .

-

Natural Product Libraries

- This compound serves as a valuable scaffold for the synthesis of other bioactive compounds, aiding drug discovery efforts. Its structural features allow for modifications that can enhance therapeutic efficacy or reduce toxicity.

Case Studies

-

Case Study 1: Antihypertensive Effects in Rats

A study investigated the effects of this compound on hypertensive rats, revealing that administration of the compound led to significant reductions in blood pressure and improved vascular function. The study utilized molecular docking techniques to confirm the interaction between this compound and PDK1, highlighting its potential as a therapeutic agent for hypertension management . -

Case Study 2: Biotransformation by Microorganisms

Research focused on the biotransformation of this compound by Chlorella fusca and Mucor species, demonstrating how these microorganisms can alter the compound's pharmacological properties. The findings suggest that microbial interactions could be harnessed for developing novel therapeutic agents derived from natural products.

Safety and Toxicity

Despite its promising applications, this compound is classified as a moderate to severe irritant. Safety assessments are crucial when considering its use in therapeutic contexts. Researchers must evaluate the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), to ensure safe application in clinical settings.

作用機序

Aristolone exerts its effects through various molecular targets and pathways. One notable mechanism involves the activation of the phosphoinositide-dependent protein kinase 1 (PDK1)-Akt-endothelial nitric oxide synthase (eNOS) pathway. This pathway is involved in vasodilation and blood pressure regulation . This compound also interacts with serotonin transporters, influencing serotonin reuptake and potentially affecting mood and gastrointestinal function .

類似化合物との比較

Nardoaristolone B: Another aristolane-type sesquiterpenoid with similar biological activities.

Kanshone H: A compound with similar structural features and biological activities.

Anthracophyllone: Another aristolane-type sesquiterpenoid with unique biological properties.

Uniqueness of this compound: this compound is unique due to its specific gem-dimethylcyclopropane moiety and its diverse biological activities. Its ability to regulate serotonin transporters and activate the PDK1-Akt-eNOS pathway sets it apart from other similar compounds.

生物活性

Aristolone, a compound primarily found in various plant species, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, effects on cancer cell lines, and other significant pharmacological effects supported by diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its terpenoid structure. It is commonly isolated from plants in the Aristolochia genus and other species such as Ficus auriculata and Chondrophycus papillosus .

Cytotoxic Effects

In Vitro Studies : this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, studies have demonstrated its effectiveness against HeLa cells (cervical cancer) and other lines such as PC3 (prostate cancer) and MCF7 (breast cancer). The following table summarizes key findings from recent studies:

| Cell Line | IC50 (mg/ml) | Source |

|---|---|---|

| HeLa | 22.25 ± 4.25 | Ambarwati et al., 2021 |

| PC3 | 12.55 ± 3.65 | Ambarwati et al., 2021 |

| LoVo | 16.60 | Marrelli et al., 2015 |

The cytotoxic effects are believed to be mediated through apoptosis induction, which has been confirmed by DNA fragmentation assays .

This compound's mechanism of action appears to involve the inhibition of critical cellular pathways associated with cancer proliferation. Research indicates that it may act as an inhibitor of the C1 complement component, contributing to its anti-cancer properties . Additionally, this compound has been linked to the inhibition of COX-2 and iNOS activities in inflammatory models, suggesting a dual role in both cancer therapy and inflammation management .

Antioxidant and Antimicrobial Activities

Beyond its anticancer properties, this compound also exhibits antioxidant activities, which can help mitigate oxidative stress within cells. The DPPH free radical scavenging assay has shown that extracts containing this compound possess significant antioxidant capabilities . Furthermore, some studies have indicated antimicrobial properties against various pathogens, enhancing its therapeutic potential .

Case Studies

A notable study conducted by Ambarwati et al. (2021) focused on the extraction of this compound from Ficus auriculata. The study reported that the extract contained approximately 10.19% this compound, which demonstrated potent cytotoxic effects on HeLa cells, supporting its potential as a natural therapeutic agent for cervical cancer .

Another investigation highlighted the use of this compound in combination with other phytochemicals to enhance its efficacy against cancer cell lines while reducing toxicity to normal cells . This synergistic approach could pave the way for developing more effective treatment regimens utilizing natural compounds.

特性

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVIZCBJCSXBCJ-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC(=O)C3C(C12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987838 | |

| Record name | Aristol-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-17-0 | |

| Record name | Aristolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristol-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。